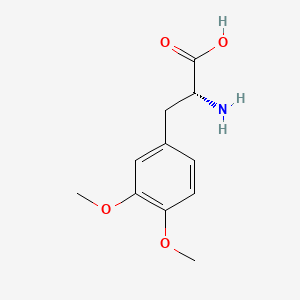

3,4-Dimethoxy-D-phenylalanine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-15-9-4-3-7(6-10(9)16-2)5-8(12)11(13)14/h3-4,6,8H,5,12H2,1-2H3,(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWTFNYVAFGYEKI-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(C(=O)O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@H](C(=O)O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33605-56-0 | |

| Record name | 3,4-Dimethoxyphenylalanine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033605560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-DIMETHOXYPHENYLALANINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TCQ37ND65G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 3,4 Dimethoxy D Phenylalanine

Chemoenzymatic and Biocatalytic Approaches

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. biorxiv.org The use of engineered enzymes and whole-cell systems for the production of D-amino acids has garnered significant attention.

Engineered Enzymes for Enantioselective Production

The enzymatic synthesis of D-phenylalanine derivatives represents an efficient and environmentally friendly method for producing these valuable chiral synthons. researchgate.net Protein engineering has expanded the toolbox of available biocatalysts, allowing for the creation of enzymes with tailored specificities and enhanced activities. researchgate.netresearchgate.net

Key enzymes that have been engineered for the asymmetric synthesis of D-phenylalanines include D-amino acid dehydrogenases (D-AADH), D-amino acid transaminases (D-ATA), and phenylalanine ammonia-lyases (PALs). researchgate.netacs.org For instance, the substrate scope of PALs has been broadened through protein engineering to facilitate the synthesis of non-natural phenylalanine derivatives. researchgate.net While PALs naturally exhibit L-enantioselectivity, efforts have been made to reverse this selectivity to produce D-phenylalanines via hydroamination. researchgate.net

Another important class of enzymes, amino acid dehydrogenases, have been engineered for the efficient synthesis of pharmaceutical intermediates. nih.gov For example, a modified phenylalanine dehydrogenase from Thermoactinomyces intermedius has been used for the production of an intermediate for the anti-diabetic drug saxagliptin. nih.gov Similarly, aspartate aminotransferases from Escherichia coli have been engineered to produce L-methoxy substituted phenylalanines with high conversion and enantiomeric excess, demonstrating the potential of these enzymes for modification towards D-enantiomer production. researchgate.net

The following table summarizes the types of engineered enzymes and their applications in the synthesis of phenylalanine derivatives.

| Enzyme Type | Engineering Strategy | Application | Key Findings |

| Phenylalanine Ammonia (B1221849) Lyase (PAL) | Site-directed mutagenesis | Synthesis of D-phenylalanine derivatives | Reversal of natural L-enantioselectivity attempted. researchgate.net |

| Aspartate Aminotransferase | Error-prone PCR | Synthesis of L-3,4-dimethoxyphenylalanine | 95.4% conversion and >99% ee achieved. researchgate.net |

| Phenylalanine Dehydrogenase | Site-directed mutagenesis | Synthesis of non-natural amino acids | Mutant enzymes show higher tolerance for substituted phenylpyruvic acids. rsc.org |

| D-Amino Acid Dehydrogenase | Protein engineering | Asymmetric synthesis of D-phenylalanines | Improved catalytic properties for production from prochiral precursors. researchgate.net |

Whole-Cell Biocatalysis Systems

Whole-cell biocatalysis offers several advantages over the use of isolated enzymes, including the in-situ regeneration of cofactors and protection of enzymes from the reaction environment. chemrxiv.org These systems are often more cost-effective as they circumvent the need for enzyme purification. chemrxiv.org

Recombinant Escherichia coli is a commonly used host for whole-cell biocatalysis. nih.gov For the synthesis of D-amino acids, E. coli cells have been engineered to co-express multiple enzymes, creating artificial biocatalytic cascades. nih.govrsc.org For instance, an efficient in vivo system for the synthesis of D-amino acids from L-amino acids was developed by co-expressing an L-amino acid deaminase, a meso-diaminopimelate dehydrogenase, and a formate (B1220265) dehydrogenase for cofactor recycling. nih.gov This system achieved quantitative yields and over 99% enantiomeric excess for the conversion of L-phenylalanine to D-phenylalanine. nih.gov

Another strategy involves the use of modularized multienzyme in vivo systems. acs.org For example, a whole-cell biocatalyst was designed to produce (S)-phenylglycine from L-phenylalanine through a multi-step enzymatic cascade. acs.org While this demonstrates the synthesis of an L-amino acid, similar principles can be applied to design cascades for D-amino acid production. The efficiency of these whole-cell systems can be influenced by factors such as mass transfer limitations and potential toxicity of substrates or products to the cells. chemrxiv.org

Stereoselective Organic Synthesis Routes

In addition to biocatalytic methods, stereoselective organic synthesis provides a robust platform for the preparation of 3,4-Dimethoxy-D-phenylalanine. These methods often rely on the use of chiral auxiliaries, asymmetric transformations, and multi-component reactions to control the stereochemical outcome.

Asymmetric Transformations and Chiral Auxiliary Strategies

Asymmetric transformations, such as crystallization-induced asymmetric transformation (CIAT), offer an effective means of obtaining enantiomerically pure amino acids. ut.ac.irut.ac.ir This method involves the in-situ racemization of a racemic mixture and the selective crystallization of the desired enantiomer. ut.ac.ir For example, L-Dopa (3,4-dihydroxyphenylalanine) has been prepared using CIAT of racemic phenylalanine methyl ester derivatives, achieving good yield and high optical purity through salt formation with tartaric acid. ut.ac.ir

Chiral auxiliaries are widely employed to induce stereoselectivity in the synthesis of amino acids. beilstein-journals.org The Schöllkopf chiral auxiliary, a bislactim ether derived from valine, is a classic example used in the asymmetric synthesis of non-proteinogenic α-amino acids. researchgate.nettandfonline.com The diastereoselective alkylation of this auxiliary allows for the introduction of various side chains with high stereocontrol. tandfonline.com Another approach involves the use of chiral phase-transfer catalysts, such as Cinchona alkaloid quaternary ammonium (B1175870) salts, for the asymmetric α-alkylation of glycine (B1666218) Schiff bases with substituted benzyl (B1604629) bromides. mdpi.com This method has been used to synthesize both (R)- and (S)-enantiomers of unnatural phenylalanine derivatives in excellent yields and enantioselectivity. mdpi.com

The following table highlights different chiral auxiliary strategies for the synthesis of phenylalanine derivatives.

| Chiral Auxiliary/Strategy | Reaction Type | Application | Key Findings |

| (2R,3R)-Tartaric Acid | Crystallization-Induced Asymmetric Transformation | Resolution of racemic phenylalanine methyl ester derivatives | Achieved good yield and high optical purity for L-Dopa. ut.ac.ir |

| Schöllkopf Bislactim Ether | Diastereoselective Alkylation | Asymmetric synthesis of N-Fmoc-protected 3-azide-4-fluoro-L-phenylalanine | Addition of BF3·OEt2 was crucial for unreactive benzyl halides. tandfonline.com |

| Cinchona Alkaloid Quaternary Ammonium Salts | Asymmetric Phase-Transfer Catalysis | Asymmetric α-alkylation of glycine Schiff base | Synthesized both enantiomers of unnatural phenylalanine derivatives with high ee. mdpi.com |

| N-(1-Phenylethyl)aziridine-2-carboxylates | Chiral Synthon with Chiral Auxiliary | Asymmetric synthesis of biologically relevant compounds | Efficient framework for transferring chirality. beilstein-journals.org |

Multi-Component Reaction Systems

Multi-component reactions (MCRs) are highly efficient one-pot synthetic strategies that combine three or more reactants to form a complex product containing portions of all starting materials. mdpi.commdpi.com The Ugi four-component reaction (U-4CR) is a prominent example, enabling the synthesis of peptide mimetics in a single step with high atom economy. mdpi.com

The Ugi reaction has been combined with other transformations, such as the Pictet-Spengler reaction, to create complex polycyclic scaffolds. nih.govthieme-connect.com For the synthesis of isoquinoline (B145761) derivatives, a Ugi five-center-four-component reaction (U-5C-4CR) followed by a tandem Pictet–Spengler cyclization has been reported. mdpi.com This sequence was successful for substrates bearing electron-donating groups on the phenyl ring, such as 3,4-dimethoxy-L-phenylalanine. mdpi.comnih.gov Other MCRs, like the Biginelli and Hantzsch reactions, are also valuable tools in medicinal chemistry for generating diverse molecular scaffolds. frontiersin.org

Derivatization and Functionalization for Synthetic Precursors

The synthesis of this compound often begins with readily available precursors that are subsequently derivatized and functionalized. Veratraldehyde (3,4-dimethoxybenzaldehyde) can serve as a starting material, which can be converted to the corresponding phenylpyruvic acid derivative. researchgate.net This α-keto acid is a key intermediate for both biocatalytic and chemical amination reactions.

Solid-phase synthesis techniques have also been employed, where a phenylalanine derivative is anchored to a polymeric support. csic.esresearchgate.net For instance, a triazene (B1217601) linker can be used to attach the aromatic ring of phenylalanine to a resin, allowing for subsequent peptide chain elongation and derivatization. csic.es Cleavage from the resin yields a diazonium salt that can be further modified. csic.es

The synthesis of precursors can also involve the protection of functional groups. For example, in the synthesis of a tin-containing precursor for radiofluorinated L-dopa, the hydroxyl groups of L-dopa were protected as t-butoxycarbonyl (Boc) ethers. google.com This highlights the importance of protecting group strategies in multi-step syntheses to ensure regioselectivity and prevent unwanted side reactions. The choice of precursor is often dictated by its commercial availability and the efficiency of its conversion to the target molecule. biorxiv.orgunodc.org

Considerations for Yield and Enantiomeric Purity in Synthesis

The efficient synthesis of enantiomerically pure this compound is a critical consideration for its application in various scientific fields. High chemical yield and exceptional enantiomeric purity (often expressed as enantiomeric excess, or ee) are paramount. Researchers have explored several advanced methodologies, including enzymatic resolutions and asymmetric catalysis, to meet these stringent requirements. The choice of synthetic route directly impacts these two key metrics, with different approaches offering unique advantages and challenges.

Enzymatic methods, in particular, have shown great promise. These biocatalytic approaches are renowned for their high stereoselectivity, often operating under mild reaction conditions which can minimize side reactions and purification challenges. One established method is the kinetic resolution of a racemic mixture. For instance, the resolution of racemic N-acetyl-3-(3,4-dimethoxyphenyl)alanine can be accomplished using an acylase enzyme. In this process, the enzyme selectively catalyzes the deacetylation of the L-enantiomer to L-3,4-dimethoxyphenylalanine, leaving the desired N-acetyl-D-enantiomer untouched . The unreacted D-enantiomer can then be isolated and hydrolyzed to afford the final product. The efficiency of this separation is crucial for the final enantiomeric purity.

Another powerful biocatalytic strategy involves multi-enzyme cascade reactions. One-pot, three-enzyme systems have been developed for the asymmetric synthesis of various D-amino acids from their corresponding α-keto acids mdpi.com. These systems can achieve outstanding results, often with very high yields and nearly perfect enantiomeric excess. A typical cascade might involve a transaminase for the stereoselective amination, coupled with auxiliary enzymes for cofactor regeneration, driving the reaction to completion mdpi.com. While not always explicitly detailed for this compound, the successful application of this method to other aromatic α-keto acids demonstrates its high potential, with reported yields often in the range of 95-99% and an enantiomeric excess greater than 99% mdpi.com. The precursor, 3-(3,4-dimethoxyphenyl)pyruvic acid, is a key starting material for such enzymatic transaminations.

Chemoenzymatic synthesis, which combines chemical and enzymatic steps, has also been effectively used, particularly for the L-enantiomer, achieving conversions of 95.4% and >99% ee researchgate.net. Adapting such systems, for example by using a D-amino acid transaminase, is a viable strategy for producing the D-enantiomer with similarly high fidelity.

Beyond biocatalysis, asymmetric chemical synthesis provides alternative routes. The use of chiral auxiliaries or catalysts can guide the stereochemical outcome of a reaction. For example, the alkylation of chiral nickel(II) complexes of glycine Schiff bases has been used to produce a variety of α-amino acids researchgate.net. This method has been applied to the synthesis of 3,4-dimethoxyphenylalanine, reporting high optical yields researchgate.net. The success of this approach depends on the diastereoselective formation of the product, which, after removal of the chiral auxiliary, yields the enantiomerically enriched amino acid.

The selection of a synthetic methodology is therefore a trade-off between factors like substrate availability, catalyst cost, scalability, and the desired final purity and yield. For this compound, both enzymatic and asymmetric catalytic methods offer pathways to high enantiopurity, a critical factor for its potential applications.

Detailed Research Findings

| Synthetic Method | Key Reagents/Catalyst | Precursor | Yield | Enantiomeric Purity (ee) | Reference |

|---|---|---|---|---|---|

| Enzymatic Kinetic Resolution | Aspergillus oryzae acylase | N-acetyl-DL-3-(3,4-dimethoxyphenyl)alanine | The theoretical maximum yield for the D-enantiomer is 50% from the racemate. | High (enzyme selectively hydrolyzes the L-enantiomer) | |

| One-Pot Three-Enzyme Cascade (General method for D-amino acids) | D-amino acid transaminase, hydroxyglutarate dehydrogenase, glucose dehydrogenase | α-keto acids (e.g., 3-(3,4-dimethoxyphenyl)pyruvic acid) | 95-99% (for analogous D-amino acids) | >99% (for analogous D-amino acids) | mdpi.com |

| Asymmetric Synthesis via Chiral Ni(II) Complex | Chiral Ni(II) complex of a glycine Schiff base | Glycine Schiff base, Alkylating agent | 70-92% (optical yield) | High (dependent on diastereoselectivity) | researchgate.net |

| Chemoenzymatic Synthesis (for L-enantiomer) | Engineered aspartate aminotransferase | 3,4-dimethoxy phenylpyruvate | 95.4% (conversion) | >99% | researchgate.net |

Biochemical Transformations and Metabolic Pathways of Dimethoxyphenylalanines

Enzymatic Biotransformations and Demethylation Pathways

The metabolism of 3,4-Dimethoxy-D-phenylalanine involves several key enzymatic processes, primarily centered on the modification of its side chain and the demethylation of its methoxy (B1213986) groups. These transformations are critical in converting the compound into various metabolites.

While direct studies on this compound are limited, the metabolic fate of structurally similar compounds provides significant insight. The enzymatic pathway involving monoamine oxidases (MAO) and aldehyde dehydrogenases (ALDH) is crucial for the metabolism of related phenylethylamines. For instance, 3,4-dimethoxy-2-phenylethylamine is initially catalyzed by MAO-B into its corresponding aldehyde intermediate, 3,4-dimethoxyphenylacetaldehyde. researchgate.net This highly reactive aldehyde is subsequently oxidized into the more stable carboxylic acid, 3,4-dimethoxyphenylacetic acid, a reaction primarily catalyzed by aldehyde dehydrogenase. researchgate.netsigmaaldrich.com

This two-step process is a common catabolic pathway for monoamines. sigmaaldrich.comnih.gov MAO, located on the outer mitochondrial membrane, carries out oxidative deamination, which is followed by the action of ALDH, a mitochondrial enzyme that converts the aldehyde intermediate into an acidic metabolite. sigmaaldrich.comnih.govresearchgate.net In the absence of efficient ALDH activity, the aldehyde intermediate can be reduced to an alcohol, such as 3,4-dimethoxy-2-phenylethanol. researchgate.net

Table 1: Key Enzymes in the Side-Chain Oxidation of Dimethoxy-Phenyl Compounds

| Enzyme | Substrate (Example) | Product | Metabolic Role |

|---|---|---|---|

| Monoamine Oxidase B (MAO-B) | 3,4-dimethoxy-2-phenylethylamine | 3,4-dimethoxyphenylacetaldehyde | Oxidative deamination of the amine group to an aldehyde. researchgate.netsigmaaldrich.com |

| Aldehyde Dehydrogenase (ALDH) | 3,4-dimethoxyphenylacetaldehyde | 3,4-dimethoxyphenylacetic Acid | Oxidation of the aldehyde intermediate to a carboxylic acid. researchgate.netresearchgate.net |

| Aldehyde Reductase | 3,4-dimethoxyphenylacetaldehyde | 3,4-dimethoxy-2-phenylethanol | Reduction of the aldehyde to an alcohol (alternative pathway). sigmaaldrich.com |

O-demethylation is another critical metabolic pathway for this compound, converting the methoxy groups into hydroxyl groups. Studies on the related compound 3,4-dimethoxyamphetamine have shown that O-demethylation is a significant in vivo process. nih.gov Research in animal models demonstrated a clear preference for demethylation at the 3-position over the 4-position. The primary metabolite identified was the 3-O-demethylated product, while the 4-O-demethylated isomer was not detected. nih.gov This process yields metabolites such as 3-methoxy-4-hydroxyphenylalanine.

Further metabolism can lead to the formation of fully hydroxylated compounds. For example, the chemical cleavage of both methyl groups from 3,4-Dimethoxy-L-phenylalanine is a key step in the synthesis of 3,4-dihydroxy-L-phenylalanine (L-DOPA), a significant neurochemical precursor. This conversion highlights the potential for this compound to be metabolized into dihydroxy derivatives within biological systems. The formation of 3-methoxy-4-hydroxyphenylacetic acid has also been observed as a minor metabolite from related compounds, indicating that O-demethylation can occur alongside side-chain oxidation. researchgate.net

Table 2: Products of O-Demethylation

| Metabolic Process | Potential Product | Significance |

|---|---|---|

| Single O-Demethylation (at C-3) | 3-Hydroxy-4-methoxyphenylalanine | Formation of a partially hydroxylated intermediate. nih.gov |

| Single O-Demethylation (at C-4) | 3-Methoxy-4-hydroxyphenylalanine | Formation of a key hydroxylated metabolite. researchgate.net |

| Double O-Demethylation | 3,4-Dihydroxyphenylalanine (DOPA) | Conversion to a biologically active neurochemical precursor. |

Role as Precursors in Biosynthesis of Specialized Metabolites

Phenylalanine and its derivatives are fundamental building blocks for a vast array of specialized metabolites in plants, fungi, and bacteria. This compound, through its metabolic derivatives, can contribute to these complex biosynthetic pathways.

The L-enantiomer of phenylalanine is a well-established precursor to essential monoamine neurotransmitters. wikipedia.org The metabolic pathway proceeds from L-phenylalanine to L-tyrosine, which is then converted to L-DOPA. davuniversity.org L-DOPA is the direct precursor to dopamine, which in turn can be converted into norepinephrine (B1679862) and epinephrine. wikipedia.orgfishersci.fisigmaaldrich.com

3,4-Dimethoxy-L-phenylalanine serves as a direct synthetic precursor to L-DOPA through the process of demethylation. ut.ac.ir This establishes a clear link between the dimethoxylated compound and the biosynthesis of catecholamines. By being converted to L-DOPA, it enters a critical pathway for the production of key signaling molecules in the central nervous system. sigmaaldrich.comslideshare.net

Phenylalanine-derived units are central to the biosynthesis of numerous alkaloids and the entire class of phenylpropanoids.

Alkaloid Biosynthesis: Hydroxylated derivatives of phenylalanine are crucial intermediates in the formation of various alkaloids. For instance, L-DOPA is a starting material for the synthesis of isoquinoline (B145761) alkaloids (IQAs) in plants. nih.gov Furthermore, 3,4-dihydroxybenzaldehyde, which is derived from phenylalanine, condenses with tyramine (B21549) to form norbelladine, the core structure of Amaryllidaceae alkaloids like galanthamine. researchgate.net Phenylalanine itself has been shown to be incorporated into Lythraceae alkaloids. cdnsciencepub.com

Phenylpropanoid Biosynthesis: The phenylpropanoid pathway is responsible for synthesizing a wide range of plant secondary metabolites, including flavonoids, lignins, and coumarins. researchgate.net This pathway universally begins with the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce trans-cinnamic acid. wikipedia.orggenome.jpjmb.or.kr This C6-C3 skeleton is then subjected to a series of hydroxylations, methylations, and other modifications to generate the vast diversity of phenylpropanoid compounds. genome.jpoup.com

Comparative Studies of D- and L-Enantiomer Metabolism in Biological Systems

In nature, L-amino acids are predominantly used for protein synthesis, while D-amino acids often have specialized, non-proteinogenic roles. researchgate.net The metabolism of the D- and L-enantiomers of phenylalanine and its derivatives can differ significantly.

Enzymatic systems often exhibit high stereoselectivity. A notable example is the use of Aspergillus oryzae acylase, which can resolve a racemic mixture of N-acetyl-3-(3,4-dimethoxyphenyl)alanine by selectively deacetylating the L-enantiomer, leaving the N-acetyl-D-enantiomer untouched. This demonstrates a clear metabolic distinction at the enzyme level.

Studies comparing the absorption, distribution, and excretion of the D- and L-isomers of 3,4-dihydroxyphenylalanine (DOPA) in rats revealed significant differences. nih.gov These differences in pharmacokinetics suggest that the transport and processing of D- and L-enantiomers by the body are not identical. Furthermore, D-phenylalanine (DPA) has been suggested to have different physiological effects than L-phenylalanine, such as inhibiting the enzymes that break down enkephalins, which are natural pain-relieving substances. peacehealth.org This implies that the D-enantiomer may be metabolized via different pathways or interact with different biological targets compared to its L-counterpart.

Analytical and Characterization Methodologies for 3,4 Dimethoxy D Phenylalanine

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the analysis of 3,4-Dimethoxy-D-phenylalanine, providing robust platforms for its isolation and measurement.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of this compound and its analogs. A notable application involves the chiral ligand-exchange HPLC method for the separation of 3,4-dimethoxy-α-methylphenylalanine racemes, a compound structurally similar to this compound. This approach utilizes a conventional C18 column with a chiral mobile phase, demonstrating an efficient and cost-effective means of enantioseparation. nih.gov

Optimal separation is achieved by carefully controlling various parameters. nih.gov The composition of the mobile phase, including the concentration of the chiral ligand (e.g., L-phenylalanine), the copper salt, and the organic modifier (e.g., methanol), plays a crucial role. nih.gov Furthermore, the pH of the mobile phase and the column temperature are fine-tuned to maximize retention factors and selectivity, leading to baseline resolution of the enantiomers in a relatively short analysis time. nih.gov

Table 1: HPLC Conditions for Enantioseparation of a 3,4-Dimethoxyphenylalanine Analog

| Parameter | Condition |

|---|---|

| Column | Conventional C18 |

| Mobile Phase | 20% (v/v) methanol, 8 mM L-phenylalanine, 4 mM cupric sulfate (B86663) in water |

| pH | 3.2 |

| Column Temperature | 20 °C |

| Resolution (R) | 3.18 |

| Analysis Time | < 18 minutes |

Data derived from a study on 3,4-dimethoxy-α-methylphenylalanine. nih.gov

Two-Dimensional Liquid Chromatography (2D-LC) for Enantiomer Separation

For complex samples requiring enhanced resolution, two-dimensional liquid chromatography (2D-LC) offers a powerful solution for enantiomer separation. While specific applications for this compound are not extensively documented, the principles are well-established for similar amino acids like phenylalanine. A heart-cutting 2D-LC method, for instance, can be employed where an achiral column is used in the first dimension to separate the target analyte from the matrix, and the fraction containing the compound of interest is then transferred to a chiral column in the second dimension for enantioseparation.

This technique significantly increases peak capacity and resolution, allowing for the accurate determination of enantiomeric purity in complex mixtures. The choice of stationary phases and mobile phases in both dimensions is critical for a successful separation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for identifying and quantifying metabolites of this compound in biological samples. The high sensitivity and selectivity of MS/MS detection allow for the elucidation of metabolic pathways. Although specific metabolite profiling studies for this compound are limited, research on structurally related compounds, such as 3′,4′-Dimethoxy flavonol-3-β-d-glucopyranoside, provides insight into potential metabolic transformations. mdpi.com

Common metabolic pathways for compounds containing methoxy (B1213986) groups include demethylation and subsequent conjugation reactions like glucuronidation. mdpi.com By analyzing the fragmentation patterns of the parent compound and its metabolites, it is possible to identify the structural modifications that occur in vivo. mdpi.com

Chiral Derivatization Strategies for Enantioselective Analysis

Chiral derivatization is a widely used strategy to facilitate the enantioselective analysis of amino acids like this compound. This involves reacting the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.

Pre-Column Derivatization Reagents

A variety of pre-column derivatization reagents are available for the chiral analysis of amino acids. These reagents typically react with the amino group of the analyte to form stable diastereomeric derivatives.

Table 2: Common Pre-Column Chiral Derivatizing Agents for Amino Acids

| Reagent | Abbreviation | Common Name |

|---|---|---|

| Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide | FDAA | Marfey's Reagent |

| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | |

| o-Phthalaldehyde with a chiral thiol (e.g., N-isobutyryl-L-cysteine) | OPA/IBLC | |

| (+)-1-(9-Fluorenyl)ethyl chloroformate | FLEC |

This table presents reagents generally used for chiral amino acid analysis. researchgate.netnih.govnih.gov

Marfey's reagent (FDAA) is one of the most widely used agents for determining the stereochemistry of amino acids. nih.gov Other reagents like GITC and OPA in combination with chiral thiols also offer effective means for creating diastereomers suitable for chromatographic separation. nih.govnih.gov

Chiral Stationary Phases and Mobile Phase Additives

Direct enantioseparation of this compound can be achieved using chiral stationary phases (CSPs) or by adding chiral selectors to the mobile phase.

CSPs are columns where the stationary phase itself is chiral, allowing for differential interaction with the enantiomers of the analyte. Several types of CSPs have proven effective for the separation of phenylalanine and its analogs. semanticscholar.orgnih.gov

Table 3: Types of Chiral Stationary Phases for Phenylalanine Analogs

| CSP Type | Chiral Selector Example | Separation Principle |

|---|---|---|

| Cyclodextrin-based | β-cyclodextrin | Inclusion complexation |

| Macrocyclic Antibiotic-based | Teicoplanin, Ristocetin | Multiple chiral recognition sites |

| Pirkle-type | (S)-4-amino-N-(1-cyclohexylethyl)benzamide | π-π interactions, hydrogen bonding, dipole-dipole interactions |

This table summarizes CSPs used for the separation of phenylalanine and related compounds. semanticscholar.orgresearchgate.net

Alternatively, chiral mobile phase additives (CMPAs) can be used with a standard achiral column. The CMPA, such as a metal complex with a chiral ligand (e.g., copper(II)-L-phenylalanine), forms transient diastereomeric complexes with the analyte enantiomers in the mobile phase, leading to their separation on the achiral stationary phase. nih.gov

Advanced Spectroscopic and Spectrometric Approaches for Structural Elucidaion

The definitive structural elucidation and characterization of this compound rely on a suite of advanced spectroscopic and spectrometric techniques. These methodologies provide unambiguous evidence of its molecular structure, stereochemistry, and purity. While comprehensive experimental spectra for this compound are not widely available in published literature, the analysis of related compounds and foundational spectroscopic principles allows for a detailed characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. For this compound, both ¹H and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy : The proton NMR spectrum would be expected to show distinct signals for the aromatic, alpha-proton, beta-protons, and methoxy groups. The aromatic protons would likely appear as a complex multiplet in the aromatic region of the spectrum. The alpha-proton, adjacent to the chiral center, would present as a multiplet, with its chemical shift influenced by the neighboring amino and carboxyl groups. The beta-protons, being diastereotopic, would be expected to show distinct signals, likely as a multiplet. The two methoxy groups would each exhibit a sharp singlet, with their precise chemical shifts providing information about their electronic environment on the aromatic ring. In a study of the parent compound, D-phenylalanine, in vivo, the aromatic protons were observed as a resonance centered at 7.37 ppm. nih.gov

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum would complement the ¹H NMR data by providing signals for each unique carbon atom in the molecule. This would include distinct resonances for the carboxyl carbon, the alpha-carbon, the beta-carbon, the aromatic carbons (including those bearing the methoxy groups), and the methoxy carbons themselves. A solid-state ¹³C NMR investigation of phenylalanine and tyrosine residues in dipeptides has demonstrated the utility of this technique in determining the chemical shifts of aromatic carbons. illinois.edu

Mass Spectrometry (MS)

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the amino group (N-H stretching and bending), the carboxyl group (O-H and C=O stretching), the aromatic ring (C=C stretching), and the ether linkages of the methoxy groups (C-O stretching). An experimental FT-IR spectrum of zwitterionic D-phenylalanine has been recorded and interpreted using density functional theory (DFT) calculations, providing a basis for understanding the vibrational modes of the parent amino acid. yildiz.edu.tr

X-ray Crystallography

For a definitive determination of the three-dimensional structure in the solid state, single-crystal X-ray crystallography is the gold standard. This technique would provide precise bond lengths, bond angles, and the absolute configuration of the chiral center. While a crystal structure for this compound itself is not publicly documented, a study on the closely related compound, 3,4-dimethoxy-alpha-methyl-DL-phenylalanine sesquihydrate, has been reported. nih.gov This study revealed that the molecule exists as a zwitterion in the solid state and provided detailed conformational data, including torsion angles. nih.gov

Interactive Data Tables

While experimental data for this compound is limited, the following tables provide an illustrative representation of the types of data obtained from these advanced analytical techniques, based on the analysis of closely related compounds and general spectroscopic principles.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 6.7 - 7.0 | Multiplet |

| Alpha-H | 3.5 - 4.0 | Multiplet |

| Beta-H | 2.8 - 3.2 | Multiplet |

| Methoxy-H (C3) | ~3.8 | Singlet |

| Methoxy-H (C4) | ~3.8 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carboxyl (C=O) | 170 - 175 |

| Aromatic (C-O) | 145 - 150 |

| Aromatic (C-H) | 110 - 130 |

| Alpha-C | 55 - 60 |

| Methoxy (CH₃) | ~55 |

| Beta-C | 35 - 40 |

Table 3: Expected Major Fragments in the Mass Spectrum of this compound

| Fragment | Description |

| [M+H]⁺ | Molecular ion |

| [M-COOH]⁺ | Loss of the carboxyl group |

| [M-NH₂]⁺ | Loss of the amino group |

| [M-C₉H₁₁O₂]⁺ | Cleavage of the side chain |

Table 4: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (N-H) | Stretching | 3200 - 3500 |

| Carboxyl (O-H) | Stretching | 2500 - 3300 (broad) |

| Carbonyl (C=O) | Stretching | 1700 - 1750 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

| Ether (C-O) | Stretching | 1000 - 1300 |

Molecular Interactions and Mechanistic Insights

Protein-Ligand Binding Studies Through Computational Modeling

Computational modeling, including molecular docking and molecular dynamics (MD) simulations, provides critical insights into how ligands like 3,4-Dimethoxy-D-phenylalanine interact with protein targets. researchgate.netmdpi.commdpi.com These methods predict the binding poses, affinities, and the key intermolecular forces that stabilize the protein-ligand complex.

Molecular docking studies are frequently employed to screen potential binding partners and to understand the structural basis of ligand recognition. For phenylalanine derivatives, docking simulations reveal that the aromatic ring often engages in π-π stacking or hydrophobic interactions with aromatic residues such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) within the protein's binding pocket. acs.org The specific orientation of the ligand is crucial; for instance, in studies of phosphodiesterase-4 (PDE4) inhibitors, the 3,4-dimethoxy phenyl ring of a ligand was observed to form a π-stacking interaction with a conserved phenylalanine residue. d-nb.info The methoxy (B1213986) groups of this compound can act as hydrogen bond acceptors, forming interactions with suitable donor residues in the protein, which can enhance binding affinity and specificity. acs.org

Molecular dynamics simulations offer a more dynamic picture of the binding event, revealing the flexibility of both the ligand and the protein over time. acs.org These simulations, often run using force fields like OPLS_2005 in software packages such as Desmond, can validate the stability of docking poses and identify key dynamic hotspots critical for binding. mdpi.comacs.org For example, MD simulations can track the root mean square deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex. nih.gov The analysis might show that while a ligand remains stably bound, specific residues at the binding interface exhibit conformational changes, a concept central to the "induced fit" model of enzyme-substrate interaction. nih.gov Computational models for various protein-ligand complexes have highlighted the importance of hydrogen bonds, salt bridges, and hydrophobic contacts in achieving stable binding. researchgate.netresearchgate.net

| Computational Method | System/Target | Key Findings on Ligand Interactions | Reference(s) |

| Molecular Docking | Phosphodiesterase-4 (PDE4) | The 3,4-dimethoxy phenyl ring participates in π-stacking with a conserved phenylalanine residue in the active site. | d-nb.info |

| Molecular Docking | Cannabinoid Receptor Type 2 (CB2) | Depsidone ligands with high binding scores form key interactions within the receptor pocket, validated by redocking of a native agonist. | mdpi.com |

| Molecular Docking & MD Simulation | Dipeptidyl Peptidase IV (DPP IV) | Hemorphin peptides bind to the active site through an extensive network of hydrogen bonds, as well as hydrophobic and electrostatic interactions. MD simulations confirmed the stability of these interactions over 500 ns. | mdpi.com |

| Molecular Dynamics (MD) Simulation | Glial Cell Line-Derived Neurotrophic Factor Family Receptor GFRα1 | Ligands containing a dimethoxy-isoquinolinyl moiety form stable hydrogen bonds and hydrophobic contacts within an allosteric binding site. | acs.org |

| Quantum Mechanics (QM) / Molecular Mechanics (MM) | Cannabinoid Receptor Type 2 (CB2) | QM/MM methods provide accurate calculations of internal energies and HOMO/LUMO values, offering deeper insight into ligand binding energetics. | mdpi.com |

Enzyme-Substrate Specificity and Kinetic Analysis in Biocatalytic Systems

The transformation of phenylalanine and its derivatives is a key reaction in many biocatalytic processes. Enzymes such as phenylalanine ammonia-lyases (PALs) and various aminotransferases and dehydrogenases are often used for the synthesis of non-natural amino acids. frontiersin.orgscilit.comsemanticscholar.org The specificity and efficiency of these enzymes are paramount for producing optically pure compounds.

For example, studies on engineered PALs have shown that mutations in the active site can alter substrate preference, allowing the enzyme to accommodate bulky or electronically different substituents on the phenyl ring. researchgate.netrsc.org Research on an engineered aspartate aminotransferase demonstrated the efficient synthesis of L-3,4-dimethoxyphenylalanine from its corresponding α-keto acid, achieving a high conversion rate (95.4%) and excellent enantiomeric excess (>99% ee), highlighting the enzyme's high specificity for this substituted substrate. frontiersin.org Similarly, D-amino acid dehydrogenases (DAPDHs) have been employed in cascade reactions to produce D-phenylalanine derivatives. nih.govacs.org The catalytic efficiency of these enzymes toward various phenylpyruvate analogs can be compared to understand how substitutions, such as the 3,4-dimethoxy groups, affect the reaction rate and substrate binding. nih.govresearchgate.net

| Enzyme | Substrate(s) | Kinetic Parameters / Findings | Reference(s) |

| Aspartate Aminotransferase (Engineered) | 3,4-Dimethoxy phenylpyruvate | Preparative scale synthesis of L-3,4-dimethoxyphenylalanine with 95.4% conversion and >99% enantiomeric excess. | frontiersin.org |

| Phenylalanine Ammonia-Lyase (PAL) from Sorghum bicolor | L-Phe, L-Tyr, L-DOPA | The enzyme exhibits broad substrate specificity. Site-directed mutagenesis (H123F) increased PAL activity 6.2-fold while eliminating tyrosine ammonia (B1221849) lyase (TAL) activity. | researchgate.net |

| Symbiobacterium thermophilum DAPDH (H227V variant) | Phenylpyruvic acid (PPA) | The H227V mutant showed the highest reaction rate (k_cat = 1.13 s⁻¹) for the reductive amination of PPA to D-Phe among the studied DAPDHs. | nih.gov |

| l-amino acid deaminase (LAAD) & DAPDH Cascade | Various L-amino acids (including L-Phe and chloro-L-Phe derivatives) | A whole-cell biocatalyst successfully converted various aromatic and aliphatic L-amino acids to their corresponding D-amino acids with high conversion (100%) and optical purity (>99% ee). | acs.org |

Role as Building Blocks in Research Constructs for Peptide Synthesis and Bioconjugation

This compound, typically in its N-terminally protected forms such as Boc-3,4-dimethoxy-D-phenylalanine or Fmoc-3,4-dimethoxy-D-phenylalanine, is a valuable building block in solid-phase peptide synthesis (SPPS). mdpi.comrsc.org The protecting groups (Boc for tert-butyloxycarbonyl and Fmoc for fluorenylmethyloxycarbonyl) are essential for controlling the peptide chain elongation process, preventing unwanted side reactions at the amino group. chemimpex.com

The incorporation of this non-canonical amino acid into peptide sequences allows researchers to create novel peptides with tailored properties. mdpi.comacs.org The dimethoxy-substituted phenyl ring can introduce unique structural constraints and electronic properties, potentially enhancing the biological activity, stability, or receptor-binding affinity of the resulting peptide. rsc.org For instance, these modified peptides are used in drug development to design therapeutics that target specific biological pathways, including those involved in neurological disorders. mdpi.comrsc.org

Furthermore, these derivatives are utilized in bioconjugation, a process that involves chemically linking a peptide to another molecule, such as a drug, an imaging agent, or a larger biomolecule like a protein or polysaccharide. rsc.orgnih.govmdpi.com The unique structure of this compound can facilitate these conjugation processes, contributing to the development of targeted drug delivery systems or diagnostic tools. rsc.orgnih.gov By serving as a component in custom peptide libraries, it aids in the screening and discovery of new lead compounds in pharmaceutical research. rsc.org

Investigations of Cellular Uptake and Transport Mechanisms in Model Systems

The entry of amino acids and their derivatives into cells is mediated by specific membrane transport proteins. Understanding these transport mechanisms is crucial, particularly for drug design, as many drugs are designed to mimic amino acids to gain entry into target cells, such as cancer cells or cells beyond the blood-brain barrier. d-nb.infodntb.gov.ua

The primary transporter for large neutral amino acids like phenylalanine is the L-type Amino Acid Transporter 1 (LAT1). rsc.orgdntb.gov.ua LAT1 is a sodium-independent exchanger that is highly expressed in cancer cells and at the blood-brain barrier, making it an attractive target for drug delivery. d-nb.infodntb.gov.ua Studies on various phenylalanine analogs have shown that substitutions on the phenyl ring can significantly affect their affinity (Kᵢ or Kₘ) for and transport by LAT1. mdpi.commdpi.com For example, introducing a substituent at the meta-position of phenylalanine has been shown to be compatible with LAT1 transport. rsc.org While LAT1 generally shows stereospecificity for the L-enantiomer in terms of binding affinity, the transport rate (V_max) can be similar for both L- and D-enantiomers. d-nb.info

Model systems, such as human cell lines (e.g., HeLa, MCF-7) or Xenopus oocytes engineered to express specific transporters like LAT1, are commonly used to investigate these uptake mechanisms. rsc.orgmdpi.com In these systems, the uptake of a radiolabeled substrate (e.g., [¹⁴C]-L-leucine) is measured in the presence of inhibitor compounds, such as various phenylalanine derivatives, to determine their binding affinity. mdpi.com While direct transport studies on this compound are not extensively documented, the known transport of similar molecules like L-DOPA (3,4-dihydroxy-L-phenylalanine) and other substituted phenylalanines via LAT1 suggests that it is a likely transport route. dntb.gov.ua The entry of small molecules like α-keto acid precursors of phenylalanine into cells can also be a viable pathway, which can sometimes be more efficient than the transport of the amino acid itself. researchgate.net

| Transporter System | Model System | Substrate/Analog Studied | Key Findings | Reference(s) |

| L-type Amino Acid Transporter 1 (LAT1) | Human breast cancer cells (MCF-7) | Tyrosine-chlorambucil conjugates | Conjugates bound to LAT1 with an affinity similar to L-tyrosine, leading to significantly higher cellular uptake compared to chlorambucil (B1668637) alone. | mdpi.com |

| L-type Amino Acid Transporter 1 (LAT1) | HEK293 cells expressing human LAT1 | Various phenylalanine analogs | Substitutions on the phenyl ring modulate LAT1 affinity and transport rate. Bicyclic-Phe showed high affinity and selectivity. | mdpi.commdpi.com |

| L-type Amino Acid Transporter 1 (LAT1) | In situ rat brain perfusion | Dopamine conjugated to phenylalanine | A dopamine-phenylalanine conjugate attached at the meta position showed sufficient affinity for LAT1-mediated brain uptake. | rsc.org |

| General Amino Acid Transport | Human erythrocytes | L-phenylalanine benzyl (B1604629) ester | The ester rapidly enters the erythrocyte and is hydrolyzed, increasing intracellular concentrations of L-phenylalanine and benzyl alcohol. | mdpi.com |

Dendrimer Modification for Controlled Cellular Association

Dendrimers are highly branched, well-defined macromolecules that have emerged as versatile nanocarriers for drug and gene delivery. nih.govnih.govethz.ch Their surface can be functionalized with various molecules, including amino acids, to control their physicochemical properties and their interactions with cells. mdpi.comnih.gov

Amino acid functionalization can also be used to create heterobifunctional dendrimers, where different reactive groups are present on the surface, allowing for the chemoselective conjugation of multiple entities like a drug and a targeting ligand on a single nanocarrier. mdpi.com In one innovative approach, N-t-Boc-L-phenylalanine was used to build a protective shell on a dendrimer surface to encapsulate fullerene molecules. nanobioletters.com While specific studies on modifying dendrimers with this compound are not widely reported, the principles established with phenylalanine and other amino acids provide a strong foundation. Such a modification could be used to fine-tune the dendrimer's hydrophobicity, drug-loading capacity, and cellular association, potentially leading to more controlled and targeted delivery systems. sci-hub.se The combination of amino acids like phenylalanine with others such as arginine and histidine on a dendrimer surface can create a synergistic effect, further optimizing performance in applications like gene delivery.

Emerging Research Areas and Future Directions

Development of Novel Biocatalysts for Analogues

The synthesis of non-canonical amino acids (ncAAs), including analogues of 3,4-Dimethoxy-D-phenylalanine, presents a significant challenge for traditional chemical methods. oup.com Biocatalysis, which utilizes enzymes to perform chemical transformations, has emerged as a powerful and environmentally friendly alternative. nih.gov Researchers are actively developing novel biocatalysts to produce a diverse range of D-phenylalanine analogues with high efficiency and stereoselectivity. nih.govacs.org

One promising approach involves the engineering of existing enzymes, such as phenylalanine ammonia-lyases (PALs). nih.govfrontiersin.org These enzymes naturally catalyze the conversion of L-phenylalanine to trans-cinnamic acid but can be engineered to facilitate the reverse reaction, producing substituted phenylalanine analogues from their corresponding cinnamic acids. frontiersin.org For instance, engineered PAL variants from Petroselinum crispum have been successfully used for the biocatalytic synthesis of various L- and D-phenylalanine analogues. nih.gov Recently, an aromatic ammonia-lyase from Loktanella atrilutea has shown high activity towards 3,4-dimethoxy trans-cinnamic acid, suggesting its potential for producing this compound. ubbcluj.ro

Another key area of development is the use of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, such as tryptophan synthase. nih.govnih.gov These enzymes are incredibly versatile and can be engineered through directed evolution to catalyze the synthesis of a wide array of ncAAs. nih.govchemrxiv.org By modifying these enzymes, scientists can create "ncAA synthases" capable of producing valuable amino acids that are difficult to synthesize through other means. nih.gov

The development of these novel biocatalysts is often supported by high-throughput screening methods that allow for the rapid identification of enzymes with desired properties. uni-duesseldorf.de These advancements are paving the way for the large-scale and sustainable production of this compound analogues for various applications. frontiersin.org

Advanced Spectroscopic and Imaging Probes Utilizing Derivatives

Derivatives of this compound are being explored for the development of advanced spectroscopic and imaging probes. chemimpex.com The incorporation of fluorescent non-canonical amino acids (fNCAAs) into proteins allows for real-time visualization of cellular processes and protein dynamics. upenn.edu These fluorescent probes offer a non-invasive way to study key steps in biological pathways, such as the biosynthesis of peptidoglycan in bacterial cells. tocris.com

The unique spectroscopic properties of these derivatives can be fine-tuned by altering their chemical structure. For example, the development of rotor-fluorogenic fluorescent D-amino acids, which only fluoresce upon incorporation into a target structure like a peptidoglycan, enables "no-wash" experiments, simplifying imaging procedures. tocris.com Researchers are continuously working on improving the photostability and quantum yield of these fluorescent probes to enhance their brightness and longevity in imaging experiments. upenn.edu

Beyond fluorescence, paramagnetic chemical probes derived from amino acids are utilized in advanced spectroscopic techniques like electron paramagnetic resonance (EPR) and nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of biological macromolecules. researchgate.net While specific examples using this compound derivatives in this context are still emerging, the principle of using chemically modified amino acids as probes is well-established.

Interactive Table: Examples of Fluorescent Probes for Biological Imaging

| Probe Name | Application | Excitation/Emission (nm) | Key Feature |

|---|---|---|---|

| NADA-green | Labeling peptidoglycans in live bacteria rndsystems.com | ~450/555 rndsystems.com | Strong peripheral and septal labeling rndsystems.com |

Mechanistic Enzymology of Dimethoxyphenylalanine-Related Pathways

Understanding the detailed mechanisms by which enzymes catalyze reactions involving dimethoxyphenylalanine is crucial for both fundamental biological insight and the rational design of new biocatalysts. numberanalytics.comnih.gov Mechanistic enzymology focuses on elucidating the step-by-step processes of enzyme-catalyzed reactions, including the identification of transient intermediates and the characterization of enzyme-substrate interactions. numberanalytics.comnih.govlongdom.org

The study of PLP-dependent enzymes is particularly relevant in this context due to their catalytic versatility in amino acid metabolism. beilstein-institut.de These enzymes can catalyze a wide range of reactions, and understanding their mechanisms allows researchers to engineer them for specific synthetic purposes, such as the production of non-canonical amino acids. nih.govbeilstein-institut.de For instance, detailed mechanistic studies can reveal how to control the stereochemistry of a reaction, leading to the synthesis of either L- or D-amino acids with high enantiopurity. chemrxiv.org

By combining biochemical, biophysical, and computational tools, researchers can gain deep insights into the structure-function relationships of enzymes involved in dimethoxyphenylalanine-related pathways. synenzyme.org This knowledge is essential for overcoming challenges in biocatalysis, such as low enzyme activity or stability, and for expanding the repertoire of enzymatic reactions available for synthetic chemistry. nih.gov The integration of mechanistic understanding with protein engineering techniques is a powerful strategy for developing robust and efficient biocatalysts. nih.govresearchgate.net

Synthetic Biology Approaches for De Novo Biosynthesis in Microorganisms

Synthetic biology offers a transformative approach for the production of non-canonical amino acids like this compound through the de novo biosynthesis in engineered microorganisms. nih.govnih.gov This strategy involves designing and constructing novel metabolic pathways within a host organism, such as Escherichia coli or Saccharomyces cerevisiae, to produce the desired compound from simple carbon sources like glucose. encyclopedia.pubuminho.ptbiorxiv.org

A key aspect of this approach is the redirection of metabolic flux towards the synthesis of precursor molecules, such as aromatic amino acids. uminho.pt For example, by overexpressing certain enzymes and removing feedback inhibition mechanisms in the shikimate pathway, researchers can increase the production of chorismate, a key intermediate for aromatic amino acid biosynthesis. uminho.pt

The successful de novo biosynthesis of a non-canonical amino acid requires the introduction of a complete biosynthetic pathway into the host organism. nih.govbiorxiv.org This often involves the heterologous expression of genes from various organisms to create a functional pathway. asm.org For instance, the biosynthesis of para-nitro-L-phenylalanine in E. coli was achieved by combining genes for the synthesis of a precursor with a novel N-oxygenase enzyme. biorxiv.org

A significant advantage of de novo biosynthesis is the potential for creating autonomous cells that can produce and incorporate the non-canonical amino acid into proteins without the need for external supplementation. nih.govnih.gov This has been demonstrated for 3,4-dihydroxy-L-phenylalanine (DOPA), where an engineered E. coli strain could both synthesize DOPA and incorporate it site-specifically into proteins. nih.govnih.gov This approach not only simplifies the production process but also can lead to higher yields compared to feeding the non-canonical amino acid exogenously. nih.gov

Interactive Table: Key Enzymes in Aromatic Amino Acid and Polyphenol Biosynthesis Pathways

| Enzyme | Abbreviation | Pathway | Function |

|---|---|---|---|

| 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase | DAHPS | Shikimate Pathway uminho.pt | Condensation of phosphoenolpyruvic acid and D-erythrose-4-phosphate uminho.pt |

| Chorismate mutase | CM | Shikimate Pathway uminho.pt | Converts chorismate to prephenate uminho.pt |

| Phenylalanine ammonia (B1221849) lyase | PAL | Phenylpropanoid Pathway uminho.pt | Catalyzes the formation of cinnamic acid from phenylalanine uminho.pt |

| Cinnamate-4-hydroxylase | C4H | Phenylpropanoid Pathway uminho.pt | Converts cinnamic acid to p-coumaric acid uminho.pt |

Applications in Proteomics and Protein Engineering

The incorporation of non-canonical amino acids, including derivatives of this compound, into proteins is a powerful tool in proteomics and protein engineering. nih.govcaltech.edu This technique, known as genetic code expansion, allows for the introduction of novel chemical functionalities into proteins, thereby expanding their structural and functional diversity. caltech.edunih.gov

By replacing canonical amino acids with their non-canonical counterparts, scientists can engineer proteins with enhanced properties, such as improved stability, or introduce new catalytic activities. nih.govnih.gov This can be achieved through either residue-specific or site-specific incorporation methods. caltech.edu Residue-specific incorporation globally modifies a protein by replacing all instances of a particular amino acid with an analogue, while site-specific methods allow for the precise placement of a non-canonical amino acid at a single, predetermined position in the protein sequence. caltech.edu

The unique chemical handles provided by non-canonical amino acids can be used for various applications in proteomics. For example, they can serve as probes to study protein-protein interactions, or as tags for protein labeling and purification. acs.org The incorporation of photo-cross-linkable amino acids allows for the covalent trapping of transient protein complexes, providing valuable structural insights. acs.org

Furthermore, the ability to introduce non-canonical amino acids with unique reactive groups enables the site-specific modification of proteins with other molecules, such as fluorophores or drugs. This has significant implications for the development of antibody-drug conjugates and other therapeutic proteins. nih.gov The creation of autonomous bacterial strains that can biosynthesize and incorporate these specialized amino acids opens up new avenues for the efficient production of engineered proteins with novel functions. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4-Dimethoxy-D-phenylalanine, and how can enantiomeric purity be ensured?

- Methodology : Asymmetric synthesis via chiral auxiliaries or enzymatic resolution is commonly employed. For example, chiral HPLC with cellulose-based columns (e.g., Chiralpak®) can separate enantiomers, as referenced in supplier protocols for similar compounds . Post-synthesis characterization using polarimetry or circular dichroism (CD) is critical to confirm optical purity .

Q. What analytical techniques validate the structural integrity and purity of this compound?

- Methodology : High-resolution NMR (¹H/¹³C) identifies methoxy (-OCH₃) and phenyl proton environments. HPLC (C18 column, 0.1% TFA in water/acetonitrile) assesses purity (>98%), while mass spectrometry (ESI-MS) confirms molecular weight (225.24 g/mol) . FT-IR can verify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodology : Store in airtight, light-protected containers under ambient or refrigerated conditions (4°C). The compound is sensitive to oxidation and moisture; desiccants like silica gel are recommended. Solubility data (e.g., in dilute HCl or formic acid) should guide solvent selection for stock solutions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility)?

- Methodology : Variations in melting points (e.g., decomposition at 290–295°C) may arise from impurities or polymorphic forms. Re-evaluate under standardized conditions (e.g., differential scanning calorimetry, DSC) and cross-validate with purity assays (HPLC). Solubility discrepancies in water or ethanol require controlled pH and temperature studies .

Q. What strategies mitigate chiral impurities during large-scale synthesis of this compound?

- Methodology : Kinetic resolution using immobilized lipases (e.g., Candida antarctica Lipase B) selectively hydrolyzes L-enantiomers. Chiral stationary phases (CSPs) in preparative HPLC or simulated moving bed (SMB) chromatography improve yield and purity (>99% ee) .

Q. How does the 3,4-dimethoxy substitution impact enzymatic interactions compared to dihydroxy analogs (e.g., L-DOPA)?

- Methodology : Methoxy groups reduce hydrogen-bonding capacity, potentially altering substrate binding in enzymes like tyrosinase. Competitive inhibition assays and molecular docking simulations can quantify affinity changes. For example, 3,4-dimethoxy derivatives show reduced activity in phenol oxidase assays compared to dihydroxy counterparts .

Q. What are the challenges in interpreting NMR and MS data for this compound?

- Methodology : Methoxy protons (δ 3.7–3.9 ppm) may overlap with other signals; deuterated solvents (D₂O or DMSO-d₆) improve resolution. In MS, fragmentation patterns (e.g., loss of -COO or -OCH₃ groups) must be differentiated from impurities. Isotopic labeling (e.g., ¹³C-methoxy) aids in spectral assignment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.